6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile
Description
6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound featuring a pyrazole ring, an azetidine ring, and a chloropyridine moiety
Properties
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN5/c14-11-4-18-20(8-11)7-10-5-19(6-10)13-12(15)1-9(2-16)3-17-13/h1,3-4,8,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBWPFZHXBNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C#N)Cl)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 4-bromopyrazole ring. This can be achieved through the reaction of 4-bromo-1H-pyrazole with appropriate alkylating agents under basic conditions.
Azetidine Ring Formation: The azetidine ring is then introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with an azetidine precursor.
Coupling with Chloropyridine: The final step involves coupling the azetidine-pyrazole intermediate with a chloropyridine derivative. This step may require the use of coupling reagents such as palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit activity against various biological targets due to its structural features. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs, particularly in the areas of oncology, infectious diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole Derivatives: Compounds with similar pyrazole structures but different substituents.
Azetidine Derivatives: Compounds featuring the azetidine ring with various functional groups.
Chloropyridine Derivatives: Compounds with the chloropyridine moiety but different additional rings or substituents.
Uniqueness
What sets 6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile apart is its combination of these three distinct structural elements. This unique combination may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
